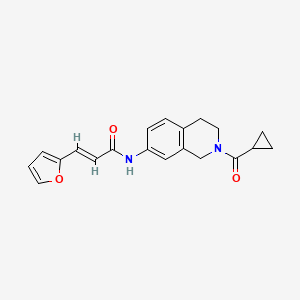

3-甲酰-N-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-formyl-N-methylbenzenesulfonamide”, sulfonamide compounds have been synthesized via various methods . For instance, new pyridines with sulfonamide moiety have been synthesized via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid .科学研究应用

Synthesis of Pyridines with Sulfonamide Moiety

3-formyl-N-methylbenzenesulfonamide: is utilized in the synthesis of new pyridines, which are important compounds in medicinal chemistry. The process involves a cooperative vinylogous anomeric-based oxidation mechanism, which is facilitated by novel quinoline-based dendrimer-like ionic liquids . This method allows for the creation of target molecules in short reaction times and high yields, which is crucial for efficient drug development.

Crystallographic Characterization

The compound serves as a key precursor in crystallographic studies. These studies provide insights into molecular structure and bonding patterns, essential for developing one-pot synthesis methods for similar compounds. Understanding these structures is vital for the rational design of new drugs and materials.

Computational Study of Molecular Interactions

Computational studies using derivatives of 3-formyl-N-methylbenzenesulfonamide help in understanding the structural and electronic properties of these molecules. Such studies are fundamental for predicting how these molecules will interact at the molecular level, which is a key aspect of drug design and materials science.

Antimicrobial and Anti-inflammatory Applications

Sulfonamide derivatives synthesized from 3-formyl-N-methylbenzenesulfonamide have shown potential as antibacterial agents and lipoxygenase inhibitors. These properties are particularly promising for the development of new therapies for inflammatory diseases.

Synthesis of Anti-inflammatory Agents

Research indicates that derivatives of 3-formyl-N-methylbenzenesulfonamide can be synthesized and evaluated as potential anti-inflammatory agents. This highlights the therapeutic potential of these compounds in reducing inflammation, which could lead to new treatments for various inflammatory conditions.

Mixed-ligand Copper (II)-Sulfonamide Complexes

The compound is also involved in the creation of mixed-ligand copper (II)-sulfonamide complexes. These complexes have been researched for their potential in DNA binding, cleavage, genotoxicity, and anticancer activity. This diverse range of applications demonstrates the versatility of sulfonamide derivatives in medical research.

安全和危害

The safety data sheet for a similar compound, “N-Methylbenzenesulfonamide”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and removing the victim to fresh air if inhaled .

未来方向

While specific future directions for “3-formyl-N-methylbenzenesulfonamide” are not mentioned in the search results, research on sulfonamide compounds continues to be a field of interest . For instance, the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism presents potential future directions .

属性

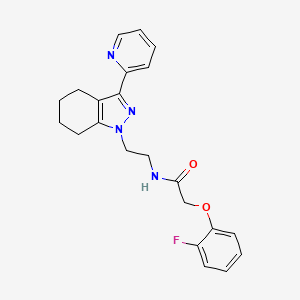

IUPAC Name |

3-formyl-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-9-13(11,12)8-4-2-3-7(5-8)6-10/h2-6,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXJQOJOROLRPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-formyl-N-methylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2886619.png)

![N-benzyl-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2886622.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2886624.png)

![2-(2-(Diethylamino)ethyl)-7-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886625.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2886626.png)

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2886633.png)

![methyl 3-[1,7-dimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2886635.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2886636.png)

![2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B2886640.png)